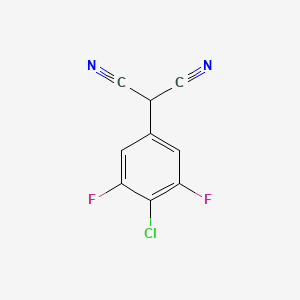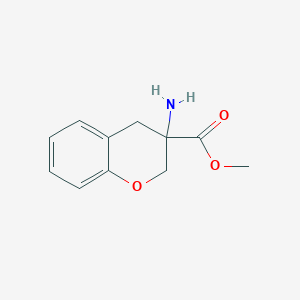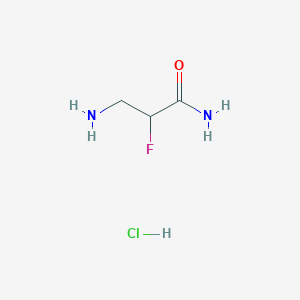
2-(4-chloro-3,5-difluorophenyl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3,5-difluorophenyl)propanedinitrile, also known as 2-(4-Chloro-3,5-difluorophenyl)propionitrile, is a compound that is used in a variety of scientific applications. It is a versatile reagent with a wide range of uses in organic synthesis and has been used in a variety of research studies. This compound is known for its stability and its ability to perform a variety of reactions. In
作用機序
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile is an electron-rich molecule that can undergo a variety of reactions. It is capable of forming covalent bonds with other molecules, as well as forming hydrogen bonds with other molecules. Additionally, it can be used as a catalyst in organic reactions, as a substrate in enzymatic reactions, and as a reactant in photochemical reactions.
Biochemical and Physiological Effects
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, it has been shown to have a direct effect on the activity of certain ion channels, which are involved in the transmission of electrical signals in the nervous system.
実験室実験の利点と制限
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has several advantages for use in laboratory experiments. It is a stable reagent that is relatively easy to synthesize and handle. Additionally, it is a versatile reagent that can be used in a variety of reactions. Additionally, it is a relatively inexpensive reagent, making it an attractive choice for laboratory experiments.
However, there are some limitations to the use of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile in laboratory experiments. It is a toxic compound and should be handled with caution. Additionally, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, it has a low solubility in organic solvents, making it difficult to use in organic synthesis.
将来の方向性
There are a number of potential future directions for the use of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile. One potential application is in the development of new drugs and therapeutic agents. This compound has been shown to have an inhibitory effect on certain enzymes and ion channels, which suggests that it may have potential applications in the treatment of neurological disorders. Additionally, it may have potential applications in the development of new catalysts and reagents for organic synthesis. Furthermore, it may have potential applications in the development of new materials and polymers. Finally, it may have potential applications in the development of new analytical methods and technologies.
合成法
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-3,5-difluorophenyl bromide and potassium cyanide in aqueous acetonitrile. This reaction produces 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile in high yields. Another method involves the reaction of 4-chloro-3,5-difluorophenyl bromide and potassium cyanide in aqueous acetic acid. This reaction produces 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile in high yields.
科学的研究の応用
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions and as a reactant in photochemical reactions. Additionally, it has been used to study the structure and reactivity of organic molecules, to investigate the mechanism of action of enzymes, and to investigate the structure and reactivity of organic compounds.
特性
IUPAC Name |
2-(4-chloro-3,5-difluorophenyl)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2N2/c10-9-7(11)1-5(2-8(9)12)6(3-13)4-14/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKBNJRGCPGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-difluorophenyl)propanedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)




![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
